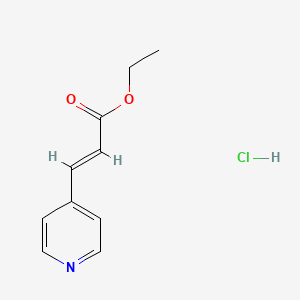
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring and an acrylate group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyridin-4-yl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid or pyridine-4-ketone.
Reduction: Ethyl 3-(pyridin-4-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(pyridin-4-yl)acrylate hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, while the acrylate group can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(pyridin-2-yl)acrylate
- Ethyl 3-(pyridin-3-yl)acrylate
- Ethyl 3-(pyridin-4-yl)propanoate
Uniqueness
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This compound’s unique structure makes it a valuable tool in the synthesis of novel pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl (E)-3-pyridin-4-ylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h3-8H,2H2,1H3;1H/b4-3+; |
Clé InChI |
QPXRUJISRPRPHA-BJILWQEISA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=NC=C1.Cl |
SMILES canonique |
CCOC(=O)C=CC1=CC=NC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


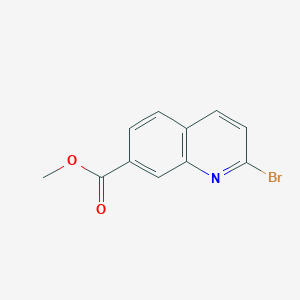
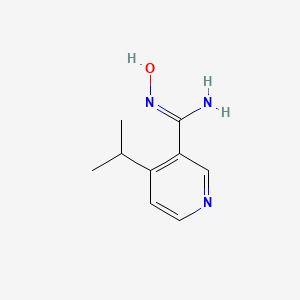

![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
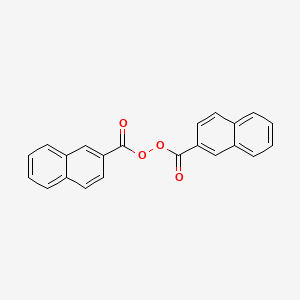
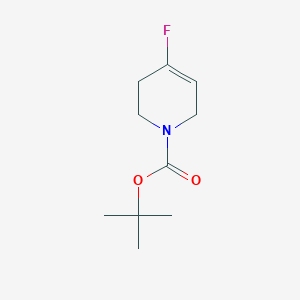

![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
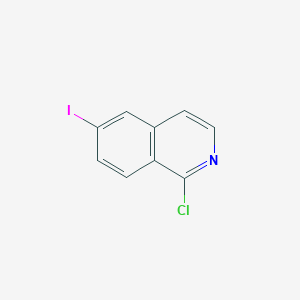
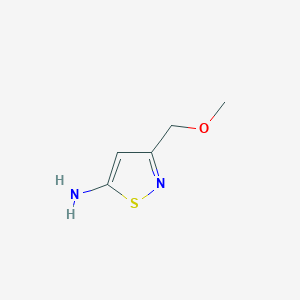

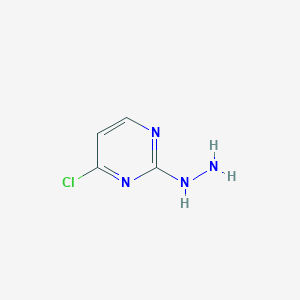
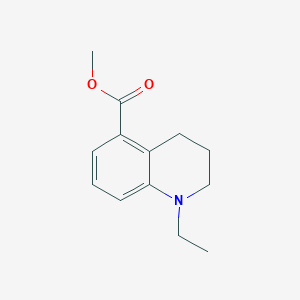
![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
